molecular formula C12H10BNO4S B2867788 4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid CAS No. 2377605-69-9

4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid

Cat. No.: B2867788
CAS No.: 2377605-69-9
M. Wt: 275.09
InChI Key: MFISNFZDMQFLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid (CAS synonyms: ZINC252492188, BS-33779) is a boronic acid derivative featuring a phenyl ring substituted with a sulfanyl (-S-) group linked to a 4-nitrophenyl moiety. Its molecular structure combines the boronic acid group (B(OH)₂), which enables reversible ester formation with diols, and the electron-withdrawing nitro (-NO₂) group, which enhances Lewis acidity and influences binding interactions .

Properties

IUPAC Name

[4-(4-nitrophenyl)sulfanylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BNO4S/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFISNFZDMQFLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Electronic Properties and Reactivity

Table 1: Key Structural and Electronic Comparisons
Compound Substituent(s) Electronic Effects pKa (B(OH)₂) Applications References
4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid -S-(4-NO₂C₆H₄) Strong electron-withdrawing (-NO₂) increases acidity ~7.5–8.5 Suzuki coupling, glycoprotein binding
4-(Methylthio)phenylboronic acid -S-CH₃ Electron-donating (-S-CH₃) reduces acidity ~8.5–9.5 Molecular electronics, sensors
4-(Methylsulfonyl)phenylboronic acid -SO₂-CH₃ Stronger electron-withdrawing than -S-CH₃ ~7.0–8.0 Enzyme inhibition, drug design
2-{[3-(4-Nitrophenyl)ureido]methyl}phenylboronic acid -NH-C(O)-NH-(4-NO₂C₆H₄) Ureido linker enhances hydrogen bonding ~8.0–9.0 Sialic acid recognition
4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid -SO₂-N(C₃H₅)(CH₂C₆H₄-OCH₃) Bulky sulfamoyl group affects steric access ~6.5–7.5 Targeted drug delivery
Key Observations :
  • Electron-Withdrawing Groups : The nitro group in this compound lowers the pKa of the boronic acid group compared to methylthio derivatives, enhancing its reactivity in aqueous environments . This property is critical for binding diols (e.g., sugars) at physiological pH .
  • Sulfanyl vs.
  • Ureido vs. Sulfanyl Linkers : The thiourea-based compound (2-{[3-(4-Nitrophenyl)ureido]methyl}phenylboronic acid) exhibits cooperative binding via hydrogen bonding and boronic acid-diol interactions, offering higher specificity for sialic acid (Sia) than sulfanyl-linked analogs .
Suzuki Coupling Efficiency :
  • This compound participates in cross-coupling reactions with aryl halides, similar to 4-(pyridyl)phenylboronic acid . However, its nitro group may reduce reaction yields under microwave conditions compared to electron-neutral boronic acids (e.g., 4-(trifluoromethoxy)phenylboronic acid) .
Protein Immobilization :
  • Compared to 3-aminophenylboronic acid, which forms stable complexes with salicylhydroxamic acid (SHA)-modified resins, the sulfanyl-nitro derivative may exhibit weaker retention at acidic pH due to reduced boronate ester stability .

Solubility and Stability

  • Solubility: The nitro and sulfanyl groups in this compound confer moderate solubility in polar aprotic solvents (e.g., DMSO), whereas phosphono-substituted analogs (e.g., 4-[(N-anilino)(phosphono)-S-methyl]phenylboronic acid) show improved aqueous solubility due to the hydrophilic phosphonate group .
  • Thermal Stability: Glass transition temperatures (Tg) of phenoxazine-pyrimidine boronic acid derivatives (109–137°C) suggest that nitro-containing boronic acids may exhibit higher Tg than methylthio variants, though direct data for the target compound is lacking .

Biological Activity

4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a nitrophenyl group and a sulfanyl moiety, suggests diverse interactions with biological targets, making it a subject of interest for drug development.

  • Molecular Formula : C12_{12}H10_{10}BNO2_2S
  • Molecular Weight : 233.09 g/mol
  • Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, a property that is particularly useful in biological applications.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Inhibition of Enzymes : Boronic acids are known to inhibit proteases and other enzymes by forming stable complexes with their active sites.
  • Cellular Uptake : The presence of the nitrophenyl group may enhance cellular uptake due to increased lipophilicity, facilitating interaction with intracellular targets.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study reported that derivatives with nitrophenyl groups showed effective inhibition against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-Nitrophenyl DerivativeS. aureus8 μg/mL
4-Nitrophenyl DerivativeE. coli16 μg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated selective cytotoxicity toward cancer cell lines, including those derived from breast cancer and leukemia . The mechanism involves DNA cross-linking, which disrupts replication and induces apoptosis in cancer cells.

Cell LineIC50 (µM)Reference
MDA-MB-468 (Triple-negative breast cancer)10
CLL (Chronic lymphocytic leukemia)5

Case Studies

  • Antibacterial Efficacy : A recent study tested various nitrophenylboronic acid derivatives against clinical strains of bacteria. The results indicated that compounds containing the nitrophenyl group had enhanced activity compared to their non-nitro counterparts, suggesting a structure-activity relationship that could be exploited in drug design .
  • Anticancer Mechanism : In a series of experiments focusing on triple-negative breast cancer cells, this compound was shown to induce cell cycle arrest and apoptosis through the upregulation of tumor suppressor genes such as p53 and p21. This highlights its potential as a therapeutic agent in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.